7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that features a fused triazole and pyrimidine ring system. This compound has garnered interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities. The structural formula of 7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine is represented as with a molecular weight of approximately 150.1380 g/mol. Its IUPAC name reflects its complex structure, which is critical for understanding its chemical behavior and potential applications in drug development.
7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine belongs to the class of triazolo compounds, which are characterized by their triazole ring fused with other cyclic structures. This compound is classified under heterocycles due to the presence of nitrogen atoms in its ring structure.
The synthesis of 7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine has been achieved through several methods. A notable approach involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. These reactions are typically performed under mild conditions and yield high regioselectivity .
In one efficient synthesis method, the reaction is conducted in glacial acetic acid or ethanol at reflux temperatures. The yields can vary significantly based on the substituents used in the reactants. For instance, using ethyl 5-amino-1,2,4-triazole-3-carboxylate may result in lower yields compared to other reagents .
The molecular structure of 7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine consists of a triazole ring (five-membered ring with three nitrogen atoms) fused to a pyrimidine ring (six-membered ring with two nitrogen atoms). The methyl group is located at the seventh position of the triazole ring.
7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine participates in various chemical reactions typical of heterocycles. It can undergo nucleophilic substitutions and cycloadditions due to the electron-rich nature of the triazole moiety.
The compound's reactivity can be influenced by substituents on the aromatic rings involved in its synthesis. The regioselectivity observed in its formation allows for the introduction of diverse functional groups that can modify its biological activity .
The mechanism of action for compounds like 7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine often involves interactions with specific biological targets such as enzymes or receptors. Research indicates that derivatives of this compound may inhibit viral RNA polymerase activity, particularly in influenza viruses .
Studies have shown that certain derivatives exhibit promising inhibitory effects on influenza virus replication by targeting protein interactions essential for viral assembly .
The chemical properties include stability under standard conditions but may vary with different substituents affecting solubility and reactivity. The compound's polar surface area (PSA) is about 43.08 Ų which influences its interaction with biological membranes .
7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine has significant potential in medicinal chemistry as it serves as a scaffold for developing antiviral agents and other therapeutics targeting various diseases including cancer and viral infections. Its derivatives are being explored for their ability to inhibit critical biological pathways involved in disease progression .
The 1,2,4-triazolopyrimidine scaffold, first synthesized by Bulow and Haas in 1909, represents a privileged structure in medicinal chemistry due to its structural versatility and bioisosteric properties [1] [3]. While the [1,5-a] isomer has been extensively studied, the [1,5-c] configuration—particularly the 7-methyl derivative—has gained recognition for its unique physicochemical profile and therapeutic potential. Early applications focused on purine isosterism, leveraging the electron-deficient pyrimidine ring fused with an electron-rich triazole to mimic endogenous nucleobases [1]. The discovery of natural products like essramycin, a triazolopyrimidine antibiotic from Streptomyces sp., validated the scaffold's biological relevance [3].
Historically, drug design efforts prioritized [1,5-a] isomers (e.g., Trapidil, a vasodilator). However, limitations in solubility and metabolic stability prompted exploration of [1,5-c] variants. The 7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine emerged as a stable isomer resistant to annular tautomerism, enabling precise structure-activity relationship (SAR) optimization [4]. Its application expanded into antiviral therapeutics, notably as influenza polymerase PA-PB1 interaction disruptors, where it demonstrated superior binding kinetics compared to [1,5-a] analogues [4].
Table 1: Evolution of Key Triazolopyrimidine-Based Therapeutics
Compound | Isomer | Therapeutic Target | Significance |
---|---|---|---|
Trapidil | [1,5-a] | Platelet-derived growth factor | Marketed for ischemic diseases (Japan) |
Favipiravir | [1,5-a] | RNA-dependent RNA polymerase | Approved for influenza (Japan, 2014) |
PA-PB1 Inhibitors | [1,5-c] | Influenza polymerase subunit complex | Nanomolar disruption of protein-protein interactions |
The 7-methyl group on [1,2,4]triazolo[1,5-c]pyrimidine induces profound electronic and steric effects that enhance drug-likeness. Quantum mechanical calculations reveal that methylation at C7:
In cancer therapeutics, 7-methyl derivatives exhibit enhanced tubulin polymerization inhibition. Compound H12 (a 7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine-indole hybrid) demonstrated IC₅₀ values of 9.47 μM against MGC-803 gastric cancer cells by suppressing ERK phosphorylation. The methyl group facilitated π-alkyl interactions with c-Raf's hydrophobic residue (Leu613), explaining its 3-fold potency increase over non-methylated analogues [6]. Similarly, in influenza antivirals, 7-methyl improved binding entropy (-ΔS = 12.3 cal/mol·K) in PAC cavity interactions, crucial for disrupting PA-PB1 heterodimerization [4].
Positional isomerism critically dictates the physicochemical and pharmacological profiles of triazolopyrimidines. Key distinctions between [1,5-a] and [1,5-c] configurations include:
Synthetic Accessibility:
Electronic Profiles:
Table 2: Comparative Properties of Triazolopyrimidine Isomers
Property | [1,5-a] Isomer | [1,5-c] Isomer |
---|---|---|
Aromaticity | Limited (HOMA index 0.32) | Moderate (HOMA index 0.41) |
Tautomerism | Annular tautomerism absent | Exhibits oxo-thioxo tautomerism |
Metal Chelation Sites | N1, N3, N4 | N2, N4 |
H/D Exchange Kinetics | Fast (k = 8.3 × 10⁻³ s⁻¹) | Slow (k = 1.7 × 10⁻³ s⁻¹) |
Biological Selectivity:In kinase inhibition (e.g., CDK2), [1,5-a] isomers (e.g., 19, IC₅₀ = 0.12 μM) exploit N3-H bonding with Glu81, while 7-methyl-[1,5-c] derivatives prioritize hydrophobic contacts with Ile10 due to methyl-induced steric repulsion at the ATP pocket [1] [4]. This divergence enables target-specific design: [1,5-a] for polar binding sites, [1,5-c] for lipophilic cavities.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0